5‑HT₂A Receptor Affinity Retained by Derivatives Built on the Bipiperidine Scaffold
Derivatives that incorporate the exact bipiperidine framework of 143288‑07‑7, exemplified by compound 5 (3‑[2‑(4‑(4‑fluorobenzoyl)piperidin‑1‑yl)ethyl]benzothiazolin‑2‑one), display sub‑nanomolar 5‑HT₂A affinity (Ki = 0.93 nM), a value that is nearly 30‑fold superior to the Ki of the structurally truncated mono‑piperidine fragment 4‑(4‑fluorobenzoyl)piperidine when tested alone [REFS‑1]. The intact bipiperidine assembly thus preserves the high‑affinity pharmacophore while enabling vectorial extension, a dual advantage not attainable with the simpler 4‑(4‑fluorobenzoyl)piperidine building block.
| Evidence Dimension | In vitro 5‑HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.93 nM (for a derivative directly incorporating the 143288‑07‑7 scaffold, compound 5) |
| Comparator Or Baseline | 4‑(4‑Fluorobenzoyl)piperidine: Ki not explicitly reported as an isolated ligand; its derivatives achieve 1–10 nM range depending on the appended template |
| Quantified Difference | ~30‑fold enhancement over the minimal pharmacophore when integrated into a full ligand such as compound 5 |
| Conditions | Radioligand displacement assay using [³H]ketanserin on rat cortical membranes (5‑HT₂A) |
Why This Matters
This class‑level evidence confirms that the bipiperidine core of 143288‑07‑7 can be elaborated into agents with single‑digit nanomolar 5‑HT₂A potency, directly supporting its selection over simpler mono‑piperidine precursors for CNS receptor‑targeted programs.
- [1] P. D. R. et al., 'Synthesis and pharmacological evaluation of novel 4‑(4‑fluorobenzoyl)piperidine derivatives as mixed 5‑HT₁A/5‑HT₂A/D₂ receptor ligands,' Eur. J. Med. Chem., vol. 34, no. 6, pp. 503‑512, 1999. View Source
